REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11](=[O:15])[C:12]([OH:14])=[O:13])=[CH:2]1.[OH-].[Na+].C(O)(=O)C(C)=[O:20].OC(C[C:36]1C2C(=CC=CC=2)[NH:38][CH:37]=1)(C(O)=O)CC(=O)C(O)=O.Cl.[C:46](=[O:49])([O-])[O-:47].[Na+].[Na+]>>[OH:15][C:11]([CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)([C:12]([OH:14])=[O:13])[CH2:36][C:37](=[N:38][OH:20])[C:46]([OH:47])=[O:49] |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CC(C(=O)O)=O)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Name
|
hydroxylimine hydrochloride salt
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for reaction at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to obtain a reaction solution
|
Type
|
EXTRACTION
|
Details
|
to extract the organic matter in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was rinsed with aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
subsequently concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain the residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized in aqueous 28% ammonia and ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C(=O)O)=NO)(C(=O)O)CC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |